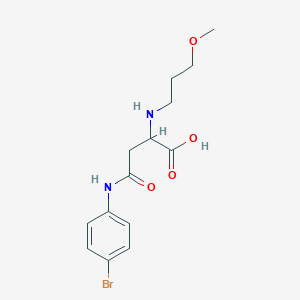![molecular formula C21H17N3O2S2 B2479721 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1291862-55-9](/img/structure/B2479721.png)
2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide” is a unique chemical with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . It includes a thieno[3,2-d]pyrimidin-2-yl group attached to a phenyl group via a sulfanyl linkage, and an acetamide group also attached to the phenyl group .Aplicaciones Científicas De Investigación
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound demonstrates potent inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes involved in the folate pathway, which is crucial for DNA synthesis and repair. A study highlighted its potential as the most potent dual inhibitor of human TS and DHFR known to date, showcasing its significance in cancer therapy due to its capacity to interfere with the proliferation of cancer cells by inhibiting folate metabolism (Gangjee et al., 2008).
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Various derivatives of this compound have shown potent anticancer activity comparable to doxorubicin against different human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. This indicates its potential as a candidate for cancer therapy (Hafez & El-Gazzar, 2017).
Glutaminase Inhibitor
Another research application of this chemical framework is its role as a glutaminase inhibitor. Derivatives of this compound, specifically designed to inhibit kidney-type glutaminase (GLS), have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models. This suggests its utility in designing therapies targeting glutamine metabolism in cancer cells (Shukla et al., 2012).
Anti-Helicobacter pylori Agents
Compounds structurally related to 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. This application is critical for developing new therapies against H. pylori infections, which are associated with peptic ulcers and gastric cancer (Carcanague et al., 2002).
Molecular Structure and Interaction Analysis
Studies also focus on the molecular structure, interaction analysis, and quantum chemical insights of related compounds. These research efforts contribute to understanding the molecular mechanisms of action, optimization of pharmacokinetic properties, and design of derivatives with enhanced biological activity (Subasri et al., 2016).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . Therefore, users should handle it with appropriate safety measures.
Propiedades
IUPAC Name |
2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-14-7-5-6-10-17(14)24-20(26)19-16(11-12-27-19)23-21(24)28-13-18(25)22-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGITJSEWWXCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
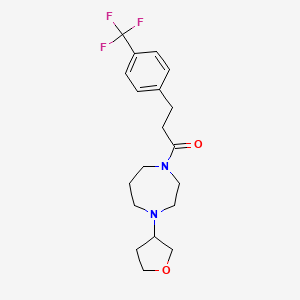
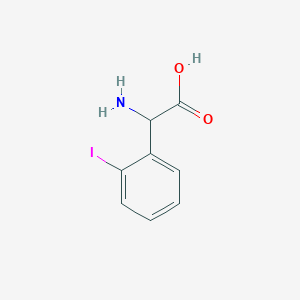
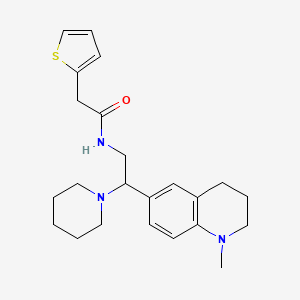
![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)




![2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol](/img/structure/B2479652.png)
![N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479653.png)
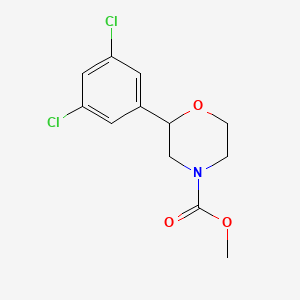
![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
